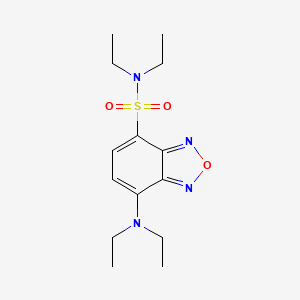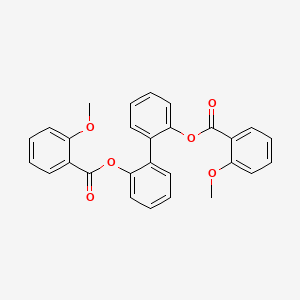![molecular formula C23H23N3O4S B4876890 N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide, also known as MNSA, is a chemical compound that has gained significant attention in the field of scientific research. MNSA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mecanismo De Acción
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide reduces inflammation and pain in various disease models. Additionally, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and anti-tumor properties, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been found to reduce oxidative stress and improve mitochondrial function. Furthermore, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is its potent inhibition of COX-2, which makes it a valuable tool for studying the role of COX-2 in various disease models. However, one of the limitations of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide in animal models of neurodegenerative diseases. Finally, the potential clinical applications of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide in the treatment of arthritis, cancer, and neurodegenerative diseases should be investigated further.
Métodos De Síntesis
The synthesis of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is a complex process that involves several steps. The first step is the preparation of N-(methylsulfonyl)-N-1-naphthylglycine, which is achieved by reacting 1-naphthylamine with methylsulfonyl chloride in the presence of a base. The second step involves the reaction of N-(methylsulfonyl)-N-1-naphthylglycine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine. Finally, the reaction of N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine with allylamine yields N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide.
Aplicaciones Científicas De Investigación
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of COX-2 by N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has also been investigated for its anti-tumor properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-15-24-23(28)19-12-6-7-13-20(19)25-22(27)16-26(31(2,29)30)21-14-8-10-17-9-4-5-11-18(17)21/h3-14H,1,15-16H2,2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQBSEJGSJMONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4876834.png)
![2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
![ethyl 3-[5-methyl-2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4876842.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-methyl-1-piperidinecarbothioamide](/img/structure/B4876846.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)

![N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4876911.png)
![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4876918.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)